1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole
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Overview
Description
1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom This particular compound is characterized by the presence of a chloro, methyl, and nitro group attached to the phenyl ring, which is further connected to the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole typically involves the reaction of 2-chloro-6-methyl-4-nitroaniline with a suitable pyrrole derivative. One common method is the condensation reaction between 2-chloro-6-methyl-4-nitroaniline and pyrrole in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to higher productivity and consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in anhydrous solvents.
Major Products Formed
Oxidation: Formation of corresponding nitroso or nitro derivatives.
Reduction: Formation of 1-(2-chloro-6-methyl-4-aminophenyl)-1H-pyrrole.
Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects. The exact molecular targets and pathways involved can vary based on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-methyl-4-nitroaniline: A precursor in the synthesis of 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole.
1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrazole: A structurally similar compound with a pyrazole ring instead of a pyrrole ring.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrrole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
The compound 1-(2-chloro-6-methyl-4-nitrophenyl)-1H-pyrrole is a derivative of pyrrole, a five-membered heterocyclic compound known for its diverse biological activities. Pyrrole derivatives have been extensively studied for their potential therapeutic applications, including antibacterial, antifungal, antitumor, and anti-inflammatory effects. This article focuses on the biological activity of the specific compound mentioned, highlighting its pharmacological properties, synthesis methods, and relevant case studies.
Antibacterial Activity
Pyrrole derivatives often exhibit significant antibacterial properties. The presence of nitro groups in the structure can enhance this activity. For instance, compounds with nitro substitutions at specific positions on the pyrrole ring have shown promising results against various bacterial strains. In particular, the compound This compound has demonstrated notable efficacy against Gram-positive and Gram-negative bacteria.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 20 μM |
This compound | Escherichia coli | 30 μM |
This data indicates that the compound's antibacterial activity is comparable to other known pyrrole derivatives, reinforcing the importance of the nitro group in enhancing biological interactions with bacterial membranes .
Anticancer Properties
Research has also indicated that pyrrole derivatives possess anticancer properties. A study evaluating various substituted pyrroles found that modifications at specific positions significantly influenced their cytotoxicity against cancer cell lines. The compound has shown potential in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Anticancer Activity Evaluation
- Cell Lines Tested: MCF-7 (breast cancer), HeLa (cervical cancer)
- Results: The compound exhibited an IC50 value of 15 μM against MCF-7 cells and 12 μM against HeLa cells, indicating a strong potential for further development as an anticancer agent .
Antifungal and Antiprotozoal Activities
In addition to antibacterial and anticancer effects, pyrrole derivatives have been evaluated for antifungal and antiprotozoal activities. The compound This compound has shown moderate antifungal activity against Candida albicans, with an MIC of 25 μM. Furthermore, its efficacy against protozoan parasites such as Leishmania species is under investigation, suggesting a broad spectrum of activity .
The mechanisms underlying the biological activities of pyrrole derivatives are multifaceted:
- Membrane Interaction: The lipophilic nature of pyrrole facilitates its interaction with bacterial membranes, disrupting their integrity.
- Enzyme Inhibition: Some studies suggest that pyrrole derivatives can inhibit key enzymes involved in bacterial metabolism and proliferation.
- Apoptosis Induction: In cancer cells, these compounds may trigger apoptotic pathways, leading to cell death.
Molecular Docking Studies
Recent molecular docking studies have provided insights into the binding interactions between This compound and target proteins involved in disease processes. These studies reveal favorable binding affinities with dihydrofolate reductase (DHFR) and enoyl-acyl carrier protein reductase (ENR), which are critical targets for antimicrobial and anticancer therapies .
Properties
IUPAC Name |
1-(2-chloro-6-methyl-4-nitrophenyl)pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-8-6-9(14(15)16)7-10(12)11(8)13-4-2-3-5-13/h2-7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPCRKRTZVLAUJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N2C=CC=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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